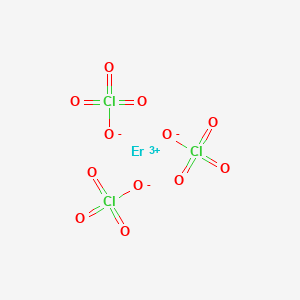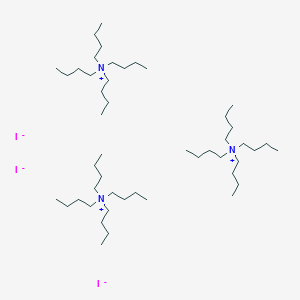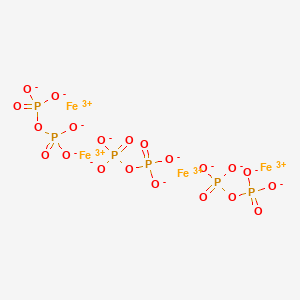
Dimethyldioctadecylammonium
Vue d'ensemble
Description
Dimethyldioctadecylammonium bromide is a cationic lipid that stimulates immune responses, activates macrophages, and binds to antigens .
Synthesis Analysis
Dimethyldioctadecylammonium bromide (DDAB), a quaternary ammonium lipid, can form complexes with mRNA and stimulate innate immune responses . It’s also used in the synthesis of clinoptilolite and montmorillonite .Molecular Structure Analysis
Dimethyldioctadecylammonium has a molecular formula of C38H80N . Its average mass is 551.048 Da and its monoisotopic mass is 550.628540 Da . The compound is too flexible for conformer generation .Chemical Reactions Analysis
While specific chemical reactions involving Dimethyldioctadecylammonium are not detailed in the search results, it’s noted that the compound can form complexes with mRNA .Physical And Chemical Properties Analysis
Dimethyldioctadecylammonium has a molecular weight of 551.0 g/mol . It’s also noted that the compound forms unilamellar vesicles in water .Applications De Recherche Scientifique
Thermotropic Liquid Crystals
Wu et al. (2014) discussed the use of Dimethyldioctadecylammonium in creating thermotropic liquid crystals, particularly in forming an organic–inorganic hybrid complex with thermotropic liquid crystalline behavior (Wu, Zhang, Li, & Wang, 2014).
Langmuir–Blodgett Films
Ito et al. (2003) described the crystal structure of bis(dimethyldioctadecylammonium) hexamolybdate as a model for Langmuir–Blodgett films (Ito, Sawada, & Yamase, 2003).
Clay Material Studies
Khatib et al. (1995) studied the structure of Dimethyldioctadecylammonium-montmorillonite using various techniques, including small angle X-ray scattering, revealing an interstratified structure (Khatib, Pons, Bottero, François, & Baudin, 1995).
Gas Chromatography
Mortimer and Gent (1963) explored the use of Dimethyldioctadecylammonium bentonite for the separation of aromatic hydrocarbons in gas chromatography (Mortimer & Gent, 1963).
Hydrocarbon Analysis
Fuchs (1972) investigated Hungarian bentonites modified with Dimethyldioctadecylammonium for gas chromatographic applications in hydrocarbon analysis (Fuchs, 1972).
Environmental Studies
Comber et al. (2008) studied the bioaccumulation and toxicity of Dimethyldioctadecylammonium chloride in sediment dwelling freshwater invertebrates (Comber, Rule, Conrad, Höss, Webb, & Marshall, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dimethyl(dioctadecyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H80N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQYPPBGSLZBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H80N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107-64-2 (chloride), 123312-54-9 (sulfate), 3700-67-2 (bromide), 3843-16-1 (methyl sulfate) | |
| Record name | Dimethyldioctadecylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00859191 | |
| Record name | N,N-Dimethyl-N-octadecyl-1-octadecanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyldioctadecylammonium | |
CAS RN |
14357-21-2 | |
| Record name | Dimethyldioctadecylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Distearyldimonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N,N-Dimethyl-N-octadecyl-1-octadecanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISTEARYLDIMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251IW5I21C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















